N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)furan-2-carboxamide
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Overview
Description
N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)furan-2-carboxamide is a heterocyclic compound that features a combination of thiophene, pyridine, and furan rings
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to exhibit anti-inflammatory and antioxidant activities .
Mode of Action
It can be inferred that the compound may interact with its targets to exert anti-inflammatory and antioxidant effects .
Biochemical Pathways
Based on its reported anti-inflammatory and antioxidant activities , it can be speculated that the compound may influence pathways related to inflammation and oxidative stress.
Result of Action
Based on its reported anti-inflammatory and antioxidant activities , it can be speculated that the compound may reduce inflammation and oxidative stress at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)furan-2-carboxamide typically involves the following steps:
Formation of the Pyridine Derivative: The initial step involves the synthesis of the pyridine derivative, which can be achieved through a nucleophilic substitution reaction using 2-nitropyridine as a starting material.
Introduction of the Thiophene Ring: The thiophene ring is introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using thiophene-2-boronic acid pinacol ester.
Formation of the Furan Ring: The furan ring is incorporated through a cyclization reaction involving an appropriate precursor.
Final Coupling: The final step involves coupling the pyridine-thiophene intermediate with furan-2-carboxylic acid to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)furan-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the thiophene and pyridine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated reagents for electrophilic substitution and nucleophiles such as amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound has potential as a lead molecule for the development of new drugs due to its unique structure and biological activity.
Materials Science: It can be used in the synthesis of advanced materials, such as organic semiconductors and conductive polymers.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex molecules.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridine ring and amide functional group but differ in the other heterocyclic rings present.
Thiophene Derivatives: Compounds containing the thiophene ring, such as thiophene-2-boronic acid pinacol ester.
Furan Derivatives: Compounds with the furan ring, which may have different substituents or functional groups.
Uniqueness
N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)furan-2-carboxamide is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. This structural diversity makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-[(2-thiophen-2-ylpyridin-3-yl)methyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S/c18-15(12-5-2-8-19-12)17-10-11-4-1-7-16-14(11)13-6-3-9-20-13/h1-9H,10H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJAQYKLZODKAQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=CS2)CNC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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